1,4,7-Trichloroisoquinoline
Description
1,4,7-Trichloroisoquinoline is a halogenated isoquinoline derivative characterized by three chlorine atoms at the 1-, 4-, and 7-positions of the heterocyclic ring. Chlorinated isoquinolines are typically synthesized via electrophilic substitution or halogenation of parent isoquinoline frameworks, often requiring controlled conditions due to the electron-withdrawing nature of chlorine substituents, which can influence reactivity and stability .
Properties
Molecular Formula |
C9H4Cl3N |
|---|---|
Molecular Weight |
232.5 g/mol |
IUPAC Name |
1,4,7-trichloroisoquinoline |
InChI |
InChI=1S/C9H4Cl3N/c10-5-1-2-6-7(3-5)9(12)13-4-8(6)11/h1-4H |
InChI Key |
ZKOCWDCPANZRPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=NC=C2Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4,7-Trichloroisoquinoline can be synthesized through various methods, including:
Direct Chlorination: Isoquinoline can be chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs at elevated temperatures to ensure the substitution of hydrogen atoms with chlorine atoms at the desired positions.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of isoquinoline derivatives. For example, starting with 1,4,7-trihydroxyisoquinoline, the hydroxyl groups can be replaced with chlorine atoms using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
1,4,7-Trichloroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form quinoline derivatives or reduced to form partially hydrogenated isoquinoline derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.
Common Reagents and Conditions
Substitution: Reagents like sodium amide, sodium thiolate, or sodium alkoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of substituted isoquinoline derivatives.
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of partially hydrogenated isoquinoline derivatives.
Scientific Research Applications
1,4,7-Trichloroisoquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4,7-Trichloroisoquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The chlorine atoms can enhance the compound’s binding affinity and specificity for these targets, leading to its observed biological effects. The exact pathways involved can vary depending on the specific context and application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Physical and Spectral Properties
Chlorine substituents significantly alter the physical and spectral properties of isoquinolines. For example, methyl 7-chloro-1-methylisoquinoline-3-carboxylate () exhibits distinct ¹H NMR chemical shifts (e.g., δ 2.75 for N-methyl and δ 8.55 for aromatic protons) compared to non-chlorinated analogs, reflecting electron-withdrawing effects that deshield adjacent protons. Melting points also increase with halogenation; chloro-substituted derivatives typically have higher melting points than methoxy- or trifluoromethyl-substituted variants due to enhanced intermolecular interactions .
Table 1: Comparison of Isoquinoline Derivatives
| Compound | Substituents | Melting Point (°C) | Key ¹H NMR Shifts (δ) |
|---|---|---|---|
| Ethyl 7-Methoxy-1-methylisoquinoline-3-carboxylate | 7-OCH₃, 1-CH₃ | 112–114 | 3.94 (OCH₃), 2.71 (N-CH₃) |
| Methyl 7-Chloro-1-methylisoquinoline-3-carboxylate | 7-Cl, 1-CH₃ | 135–137 | 2.75 (N-CH₃), 8.55 (C8-H) |
| Ethyl 7-Trifluoromethyl-1-methylisoquinoline-3-carboxylate | 7-CF₃, 1-CH₃ | 98–100 | 2.70 (N-CH₃), 8.50 (C8-H) |
Stability and Reactivity
Chlorinated isoquinolines often exhibit pH-dependent stability. For instance, notes that chloral-derived isoquinolines degrade rapidly at neutral or basic pH due to hydrolysis of the trichloromethyl group. While 1,4,7-trichloroisoquinoline lacks a trichloromethyl moiety, its aromatic chlorines may similarly render it sensitive to nucleophilic attack under alkaline conditions, limiting its utility in biological systems .
Biological Activity
1,4,7-Trichloroisoquinoline is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
This compound is characterized by the presence of three chlorine atoms at the 1, 4, and 7 positions of the isoquinoline structure. Its molecular formula is , with a molecular weight of approximately 232.49 g/mol. The unique arrangement of chlorine atoms influences its reactivity and interactions with biological targets.
Antimicrobial Properties
Research indicates that derivatives of trichloroisoquinoline exhibit significant antimicrobial activity against various bacterial and fungal strains. For instance:
- Antibacterial Activity : Studies have shown that trichloroisoquinoline derivatives can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values ranging from 1-2 µg/mL .
- Antifungal Activity : Some derivatives also display antifungal properties against pathogens such as Candida albicans and Aspergillus niger, making them candidates for further development in treating fungal infections .
Anticancer Properties
The anticancer potential of this compound has been a focal point in recent research. The compound has shown efficacy against various cancer cell lines:
- Cell Line Studies : In vitro assays have demonstrated that trichloroisoquinoline derivatives exhibit cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and MDA-MB-231 (breast cancer), with IC50 values ranging from 3.1 to 11.2 µM .
- Mechanisms of Action : The mechanism involves the modulation of cellular pathways through enzyme inhibition or receptor interaction, affecting cell proliferation and apoptosis .
Study 1: Antimicrobial Efficacy
A study published in Marine Indole Alkaloids highlighted the antimicrobial activity of a derivative of trichloroisoquinoline against several strains of bacteria and fungi. The results indicated a strong correlation between chlorine substitution patterns and antimicrobial efficacy, suggesting that specific chlorinated derivatives could serve as lead compounds for antibiotic development .
Study 2: Anticancer Activity
Another investigation focused on the anticancer effects of trichloroisoquinoline on various human cancer cell lines. The study revealed that compounds with multiple chlorine substitutions demonstrated enhanced cytotoxicity compared to their non-chlorinated analogs. This suggests that chlorination may play a crucial role in enhancing the biological activity of isoquinoline derivatives .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It acts as an inhibitor for certain enzymes involved in cell signaling pathways, which can lead to reduced cell proliferation in cancer cells.
- Receptor Modulation : The compound may also bind to receptors that regulate apoptosis and cell survival, influencing cancer cell fate.
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:
| Compound | Antimicrobial Activity | Anticancer Activity | Notable Features |
|---|---|---|---|
| This compound | High | Moderate | Unique chlorine substitution pattern |
| Isoquinoline | Low | Low | Parent compound without substitutions |
| 1,5-Dichloroisoquinoline | Moderate | Low | Fewer chlorine atoms |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
